![molecular formula C19H14ClN3O5S B2992291 Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 313683-70-4](/img/structure/B2992291.png)
Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate
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Description
Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a chemical compound with potential applications in various fields due to its unique structure and properties. It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and melting point. For Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate, the molecular weight is 408.856, and the density is 1.4±0.1 g/cm3. The boiling point is 533.0±50.0 °C at 760 mmHg .Scientific Research Applications
Pharmaceutical Research
Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate: is a compound that can be used in the synthesis of various pharmacologically active derivatives. Its structure is conducive to forming N-arylanthranilic acid derivatives, which have shown potential in antibacterial, anti-inflammatory, antimalarial, and anticancer activities. The compound’s ability to undergo amination in superheated water without a metal catalyst makes it an environmentally friendly option for pharmaceutical synthesis .
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in the formation of complex molecules through the amination of 2-chloro-5-nitrobenzoic acid. The process benefits from the use of superheated water, acting as a solvent, reactant, and catalyst, which simplifies the synthesis and purification process .
properties
IUPAC Name |
ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S/c1-2-28-18(25)16-15(11-6-4-3-5-7-11)21-19(29-16)22-17(24)13-10-12(23(26)27)8-9-14(13)20/h3-10H,2H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOPJGUIADHKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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